N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide typically involves multiple steps, including the formation of the indole and quinazoline rings, followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The quinazoline moiety can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or its equivalents . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole and quinazoline rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, while quinazoline derivatives can inhibit tyrosine kinases . These interactions can lead to changes in cellular signaling and gene expression, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide can be compared with other indole and quinazoline derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole nucleus and exhibit similar biological activities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are quinazoline-based tyrosine kinase inhibitors, share the quinazoline moiety and have similar mechanisms of action. The uniqueness of this compound lies in its combination of both indole and quinazoline structures, which may confer distinct biological properties and therapeutic potential.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-15-14-26-13-11-17-20(8-4-9-21(17)26)25-22(28)10-5-12-27-16-24-19-7-3-2-6-18(19)23(27)29/h2-4,6-9,11,13,16H,5,10,12,14-15H2,1H3,(H,25,28) |
InChI Key |
YUJTUQQNKWCDAZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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